molecular formula C11H14N2O3 B14812976 Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate

Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate

Cat. No.: B14812976
M. Wt: 222.24 g/mol
InChI Key: HCLYEQYYWNGQOT-UHFFFAOYSA-N
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Description

Ethyl spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-3’-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-3’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-3’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl spiro[cyclopropane-1,6’-pyrazolo[5,1-b][1,3]oxazine]-3’-carboxylate is unique due to its specific spirocyclic structure and the presence of both cyclopropane and pyrazole rings. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-15-10(14)8-5-12-13-6-11(3-4-11)7-16-9(8)13/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLYEQYYWNGQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(CC3(CC3)CO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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